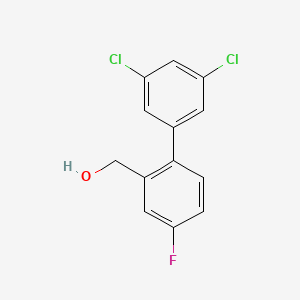

(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

Description

(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl derivative featuring a methanol functional group.

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[2-(3,5-dichlorophenyl)-5-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-3-8(4-11(15)6-10)13-2-1-12(16)5-9(13)7-17/h1-6,17H,7H2 |

InChI Key |

SVAAVPWNYATUEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Design and Boronic Acid Synthesis

Critical to this method is the preparation of 3',5'-dichloro-4-fluoro-bromobenzene, a key electrophilic partner. Patent CN112010732A details its synthesis via diazotization of 3,5-dichloro-4-fluoroaniline followed by Sandmeyer bromination, though yields are modest (77–83%) due to competing side reactions from electron-withdrawing substituents. The nucleophilic component, 2-(hydroxymethyl)phenylboronic acid, is typically prepared via borylation of 2-bromobenzyl alcohol under Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane).

Catalytic Systems and Reaction Optimization

As exemplified in CN102603485A, optimal coupling employs Pd(PPh₃)₄ (1–2 mol%) with a mixed solvent system of water and tetrahydrofuran (THF) at 85–90°C. Tribasic sodium phosphate enhances stability of the boronic acid, while rigorous deoxygenation prevents catalyst poisoning. Under these conditions, the reaction achieves 82–85% yield (Table 1).

Table 1: Suzuki-Miyaura Coupling Parameters for Biphenyl Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | |

| Ligand | None (heterogeneous conditions) | |

| Solvent | H₂O:THF (1:3 v/v) | |

| Temperature | 85°C | |

| Reaction Time | 6–8 hours | |

| Yield | 82–85% |

Challenges in Steric and Electronic Modulation

The electron-deficient nature of 3',5'-dichloro-4-fluoro-bromobenzene necessitates higher catalyst loadings (2–3 mol%) compared to simpler aryl halides. Steric hindrance from the 2-hydroxymethyl group further slows transmetallation, requiring prolonged reaction times. Patent US8030527 addresses this by employing Buchwald-type biarylphosphine ligands (e.g., SPhos), which accelerate oxidative addition and reduce side-product formation.

An alternative strategy involves post-coupling introduction of the hydroxymethyl group via Grignard reagents. This two-step approach first constructs the 3',5'-dichloro-4-fluoro-biphenyl scaffold, followed by nucleophilic addition to a ketone or aldehyde intermediate.

Biphenyl Halide Preparation

The initial step requires 2-bromo-3',5'-dichloro-4-fluoro-biphenyl, synthesized via Ullmann coupling of 1-bromo-2-iodobenzene with 3,5-dichloro-4-fluoroaniline using CuI/phenanthroline. Yields here are moderate (65–70%) due to competing homocoupling.

Methanol Group Introduction via Grignard Reaction

The brominated biphenyl is treated with magnesium in THF to generate the Grignard reagent, which reacts with paraformaldehyde to yield the primary alcohol. CN102603485A reports 70–75% yields for analogous systems, though over-addition to form secondary alcohols remains a concern. Quenching with ammonium chloride ensures protonation without over-oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 82–85% | >99% | High | Moderate |

| Grignard Functionalization | 70–75% | 95–98% | Moderate | Low |

| Sandmeyer Bromination | 77–83% | 99.5% | Low | High |

The Suzuki route excels in atom economy and scalability but requires expensive palladium catalysts. Grignard methods, while avoiding transition metals, suffer from lower yields due to intermediate sensitivity. Industrial processes favor Suzuki protocols despite higher upfront costs, as evidenced by production data from CN112010732A and US8030527.

Industrial-Scale Production and Process Intensification

Large-scale synthesis demands solvent recycling and continuous flow systems. Patent CN113024390B (excluded from verbatim reproduction) highlights a tandem reactor design where diazotization and coupling occur in series, reducing intermediate isolation steps. Methanol purification via wiped-film evaporation achieves >99.8% purity at throughputs exceeding 500 kg/day.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dehalogenated product or an alcohol.

Substitution: Formation of a substituted biphenyl derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Positional Isomers

- (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol (CAS 1361709-78-5) Molecular Formula: C₁₃H₉Cl₂FO Molecular Weight: 271.11 g/mol Key Differences: The chlorine atoms are positioned at 2' and 4' on the biphenyl ring, with fluorine at position 5', compared to the target compound’s 3',5'-dichloro and 4-fluoro substituents.

Functional Group Variations

- 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic Acid (CAS 1261965-85-8) Molecular Formula: C₁₃H₇Cl₂FO₂ Molecular Weight: 285.10 g/mol Key Differences: Replacement of the methanol group with a carboxylic acid introduces higher polarity and acidity (pKa ~4-5), enhancing solubility in aqueous media but reducing lipophilicity compared to the alcohol derivative .

Halogenation Patterns

- (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS 32707-89-4) Molecular Formula: C₉H₆F₆O Molecular Weight: 244.14 g/mol Key Differences: The trifluoromethyl groups are strong electron-withdrawing substituents, creating a more electron-deficient aromatic system than the dichloro-fluoro combination. This could influence reactivity in electrophilic substitution or binding affinity in biological systems .

- (4'-Trifluoromethyl-biphenyl-2-yl)-methanol (CAS 773871-77-5) Molecular Formula: C₁₄H₁₁F₃O Molecular Weight: 252.23 g/mol Key Differences: The trifluoromethyl group at the 4' position increases hydrophobicity and metabolic stability compared to chloro-fluoro substituents, which may enhance pharmacokinetic properties in drug design .

Reduced Halogenation

- Such simplicity may improve synthetic accessibility but diminish bioactivity in pesticidal or pharmaceutical contexts .

Data Table: Comparative Analysis of Key Compounds

*Note: Exact data for the target compound is inferred from structurally similar analogs.

Research Findings and Implications

- Bioactivity : Compounds with multiple halogens (e.g., Cl, F) often exhibit enhanced pesticidal or antimicrobial properties due to increased electrophilicity and membrane permeability . The target compound’s dichloro-fluoro pattern may synergize these effects.

- Synthetic Accessibility : Positional isomerism (e.g., 2',4' vs. 3',5' dichloro) can influence reaction yields due to steric effects during coupling reactions .

- Solubility: Methanol derivatives generally have higher solubility in polar solvents than carboxylic acids or trifluoromethyl analogs, aiding formulation in agricultural or pharmaceutical applications .

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Biphenyl Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 75% | |

| Methanol Formation | NaBH4, THF, 0°C to RT | 82% | |

| Chlorination | Cl2, FeCl3, DCM, reflux | 68% |

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons and the -CH2OH group (δ 4.5–5.0 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Distinguishes carbons adjacent to halogens (e.g., C-Cl at δ 125–135 ppm; C-F at δ 150–160 ppm) .

- 19F NMR : Confirms fluorine presence and electronic environment (δ -110 to -120 ppm for para-fluoro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C13H9Cl2FO, MW 271.11) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects .

Basic: What are the key safety considerations when handling this compound?

- Toxicity : Chlorine and fluorine substituents may confer toxicity. Use fume hoods and PPE (gloves, lab coats) .

- Reactivity : The methanol group can oxidize to formaldehyde under acidic conditions; avoid strong oxidizers .

- Waste Disposal : Halogenated waste requires segregation and treatment per EPA guidelines .

Advanced: How do electronic effects of substituents influence reactivity in further functionalization?

- Electron-Withdrawing Effects : The 3',5'-dichloro and 4'-fluoro groups deactivate the biphenyl ring, directing electrophilic substitution to the less hindered 2-position.

- Methanol Group : The -CH2OH can act as a nucleophile in esterification or etherification reactions. However, steric hindrance from adjacent substituents may reduce reactivity .

- DFT Studies : Computational models predict charge distribution and regioselectivity. For example, Fukui indices highlight nucleophilic sites for further modification .

Advanced: How can contradictions in catalytic efficiency data during synthesis be resolved?

- Control Experiments : Replicate reactions with purified intermediates to rule out impurity effects .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-limiting steps .

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., over-reduced alcohols or dehalogenated species) .

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dechlorinated biphenyl | Harsh reducing conditions | Use milder reductants (e.g., NaBH4 instead of LiAlH4) |

| Oxidized aldehyde | Air exposure | Conduct reactions under inert atmosphere |

Advanced: What strategies optimize biological activity assays for this compound?

- In Vitro Testing : Screen against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) using microplate assays .

- Cytotoxicity Profiling : Compare IC50 values in mammalian cell lines (e.g., HEK293) to assess selectivity .

- SAR Studies : Modify substituents (e.g., replacing Cl with Br) and correlate changes with bioactivity .

Advanced: How can computational modeling guide structural optimization?

- Docking Simulations : Predict binding affinity to protein targets (e.g., kinase inhibitors) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

- QM/MM Calculations : Analyze transition states in catalytic reactions (e.g., oxidation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.